
(2,2,2-Trifluoro-1-phenylethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is a chemical compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenylethyl hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-phenylethyl)hydrazine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5COCF3+N2H4⋅H2O→C6H5CH2CF3NHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trifluoro-1-phenylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trifluoro-1-phenylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,2,2-Trifluoro-1-phenylethyl)hydrazine involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-Trifluoroethyl)hydrazine
- (2,2,2-Trifluoromethyl)hydrazine
- Phenylethylhydrazine
Uniqueness
(2,2,2-Trifluoro-1-phenylethyl)hydrazine is unique due to the presence of both a trifluoromethyl group and a phenylethyl moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
32449-50-6 |
|---|---|
Molekularformel |
C8H9F3N2 |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
(2,2,2-trifluoro-1-phenylethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13-12)6-4-2-1-3-5-6/h1-5,7,13H,12H2 |
InChI-Schlüssel |
GEUSRWRZUZQRFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


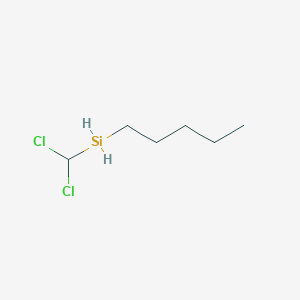
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
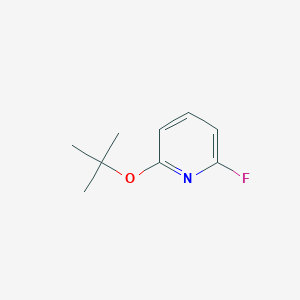




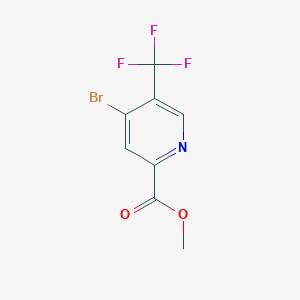
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)
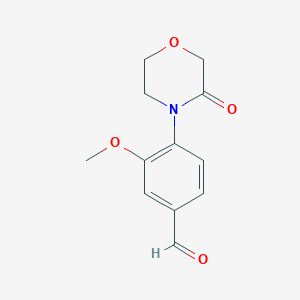
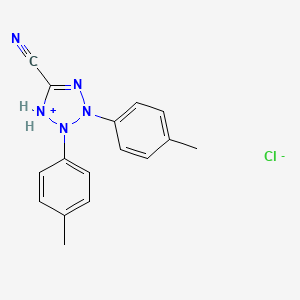

![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
